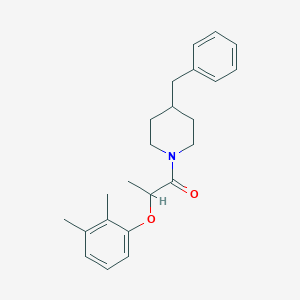![molecular formula C21H18ClNO3 B4055177 2-[4-(2-chlorophenoxy)phenyl]-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4055177.png)
2-[4-(2-chlorophenoxy)phenyl]-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Vue d'ensemble
Description
2-[4-(2-chlorophenoxy)phenyl]-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C21H18ClNO3 and its molecular weight is 367.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.0975211 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Occupational and Environmental Exposure
Study of Morbidity of Personnel with Potential Exposure to Vinclozolin :This study examined the health outcomes of employees exposed to vinclozolin, a fungicide similar in structure to the specified compound, focusing on hormonal, liver, and hematological parameters. The findings indicated no evidence of adverse health effects among workers, suggesting no antiandrogenic effects from long-term exposure (Zober et al., 1995).
Biomarker Identification for Disease Detection
Urinary Volatile Organic Compounds as Potential Biomarkers for Renal Cell Carcinoma :This research identified urinary volatile organic compounds (VOCs) that could serve as biomarkers for detecting renal cell carcinoma (RCC), a critical area of cancer diagnosis research. The study highlights the potential of chemical compounds, including those structurally related to the specified chemical, for non-invasive disease diagnostics (Wang et al., 2016).
Environmental Health and Safety
Brominated Flame Retardants and Other Polyhalogenated Compounds in Indoor Air and Dust :This investigation into the presence of polyhalogenated compounds, including brominated flame retardants in indoor environments, sheds light on the potential health impacts of persistent organic pollutants. The study emphasizes the importance of monitoring and managing chemical substances in domestic and occupational settings to prevent adverse health outcomes (Takigami et al., 2009).
Toxicological Studies
Toxicologic Studies in a Fatal Overdose of 2,4-D, MCPP, and Chlorpyrifos :This toxicological analysis of a fatal overdose involving chlorophenoxyacetic acids and chlorpyrifos provides insight into the acute toxic effects of pesticide exposure. The research contributes to understanding the lethal toxicodynamics and toxicokinetics of similar compounds, underlining the critical need for safety and regulatory measures in handling chemical substances (Osterloh et al., 1983).
Propriétés
IUPAC Name |
2-[4-(2-chlorophenoxy)phenyl]-4-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO3/c1-13-5-4-6-16-19(13)21(25)23(20(16)24)14-9-11-15(12-10-14)26-18-8-3-2-7-17(18)22/h2-5,7-13,16,19H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBMCXZHIPBGIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2-methylbenzyl)-4-piperidinyl]-N-[(2-methyl-1H-imidazol-4-yl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B4055098.png)
![4-(2,3-dimethoxyphenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one](/img/structure/B4055107.png)
![3-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl furan-2-carboxylate (non-preferred name)](/img/structure/B4055114.png)
![4-benzyl-1-{[1-(4-tert-butylbenzoyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B4055125.png)
![N-{3-[(2,6-dimethylmorpholin-4-yl)carbonyl]phenyl}benzamide](/img/structure/B4055134.png)
![N-(3-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}PHENYL)ADAMANTANE-1-CARBOXAMIDE](/img/structure/B4055142.png)

![5-(benzenesulfonyl)-7-butyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B4055158.png)

![N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B4055182.png)
![2-[1-[[3-(Cyclohexylmethyl)-2-(cyclopropylmethylsulfonyl)imidazol-4-yl]methyl]piperidin-2-yl]ethanol](/img/structure/B4055185.png)
![(5E)-3-(2-fluorobenzyl)-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B4055192.png)
![6-(2-CHLORO-4-NITROPHENYL)-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE](/img/structure/B4055198.png)
![3-({[2-(benzyloxy)ethyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4055206.png)
